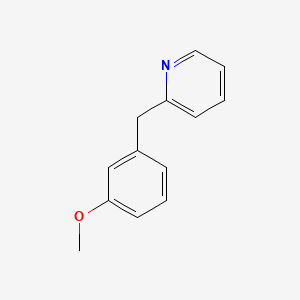

2-(m-Methoxybenzyl)pyridine

Description

2-(m-Methoxybenzyl)pyridine is a pyridine derivative featuring a methoxy-substituted benzyl group at the 2-position of the pyridine ring. For example, the synthesis of pyridinium bromide derivatives with m-methoxybenzyl substituents (e.g., 2-Aldoximino-1-(3-methoxybenzyl)pyridinium bromide) involves reacting pyridine precursors with m-methoxybenzyl halides under controlled conditions . Such methods suggest that 2-(m-Methoxybenzyl)pyridine can be synthesized via alkylation of pyridine with m-methoxybenzyl bromide.

The compound’s structure combines the electron-rich methoxybenzyl group with the aromatic pyridine core, which may influence its reactivity, solubility, and biological interactions.

Properties

IUPAC Name |

2-[(3-methoxyphenyl)methyl]pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO/c1-15-13-7-4-5-11(10-13)9-12-6-2-3-8-14-12/h2-8,10H,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDXLPTCPIUWJMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC(=C1)CC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20345889 | |

| Record name | 2-(m-Methoxybenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35854-44-5 | |

| Record name | 2-(m-Methoxybenzyl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20345889 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(m-Methoxybenzyl)pyridine can be achieved through several methods. One common approach involves the reaction of 2-pyridinecarboxaldehyde with m-methoxybenzyl bromide in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of 2-(m-Methoxybenzyl)pyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(m-Methoxybenzyl)pyridine undergoes various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The pyridine ring can be reduced to form piperidine derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl position

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions

Major Products Formed

Oxidation: Formation of m-methoxybenzaldehyde or m-methoxybenzoic acid.

Reduction: Formation of 2-(m-methoxybenzyl)piperidine.

Substitution: Formation of various substituted benzyl derivatives depending on the nucleophile used

Scientific Research Applications

2-(m-Methoxybenzyl)pyridine has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings .

Mechanism of Action

The mechanism of action of 2-(m-Methoxybenzyl)pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may act by binding to enzymes or receptors, thereby modulating their activity. The methoxybenzyl group can enhance the compound’s ability to penetrate cell membranes and reach intracellular targets .

Comparison with Similar Compounds

Key Observations:

Substituent Type: Benzyl vs. Benzoyl-containing analogs (e.g., 2-(3-Methoxybenzoyl)-5-methylpyridine) may exhibit stronger hydrogen-bonding capacity due to the carbonyl group . Methoxy Position: Meta-substitution (3-methoxy) in 2-(m-Methoxybenzyl)pyridine contrasts with para-substituted analogs (e.g., 4-Methoxy-2-(4-methoxyphenyl)-6-phenylpyridine), where substituent orientation affects molecular dipole moments and binding interactions .

Biological Relevance :

- Pyridine derivatives with methoxybenzyl groups are often explored for neurotransmitter modulation. For instance, 3-[(2-Methoxybenzyl)oxy]pyrrolidine hydrochloride demonstrates enhanced solubility and stability, traits critical for CNS-targeting drugs .

- The absence of a methyl group on the pyridine ring (as in 2-(3-Methoxybenzoyl)pyridine) may reduce steric hindrance, improving binding affinity to enzyme active sites compared to methyl-substituted analogs .

Synthetic Accessibility: Compounds like 2-(m-Methoxybenzyl)pyridine can be synthesized via alkylation or coupling reactions, similar to the preparation of 2-Aldoximino-1-(3-methoxybenzyl)pyridinium bromide . Brominated analogs (e.g., 5-Bromo-3-methoxy-6-methylpyridine) require halogenation steps, introducing additional complexity .

Data Table: Comparative Properties of Selected Pyridine Derivatives

| Property | 2-(m-Methoxybenzyl)pyridine | 2-(3-Methoxybenzoyl)-5-methylpyridine | 3-[(3-Methoxybenzyl)oxy]pyrrolidine HCl |

|---|---|---|---|

| Molecular Weight | ~215.26 (estimated) | 257.28 | 273.78 |

| Key Functional Groups | Benzyl, methoxy, pyridine | Benzoyl, methoxy, pyridine | Methoxybenzyl-oxy, pyrrolidine |

| Polarity | Moderate | High (due to benzoyl) | High (ionic, hydrochloride salt) |

| Potential Applications | Medicinal chemistry, catalysis | Enzyme inhibition, material science | Neuroscience, drug delivery |

| Synthetic Complexity | Moderate | High (multiple steps for benzoylation) | Moderate (pyrrolidine functionalization) |

Research Findings and Implications

- Reactivity : The methoxy group in 2-(m-Methoxybenzyl)pyridine may direct electrophilic substitution to the para position of the benzyl ring, a pattern observed in related compounds like 3-[(2-Methoxybenzyl)oxy]pyrrolidine .

- Biological Activity : While direct studies are lacking, analogs such as 2-(3-Methoxybenzoyl)-5-methylpyridine show promise in modulating metabolic enzymes, suggesting that 2-(m-Methoxybenzyl)pyridine could be tailored for similar targets .

- Material Science : Pyridine derivatives with methoxy groups are used in coordination chemistry; the benzyl group’s flexibility might enhance ligand-metal binding dynamics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.